Benzthiazide

Description

Properties

IUPAC Name |

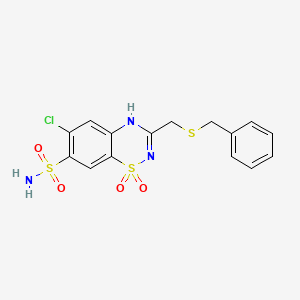

3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSRXAMMQDVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022658 | |

| Record name | Benzthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzthiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN, FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM, 1.29e-02 g/L | |

| Record name | Benzthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzthiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone., FINE, WHITE, CRYSTALLINE POWDER | |

CAS No. |

91-33-8 | |

| Record name | Benzthiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzthiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzthiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzthiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TD8J48L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzthiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-211, 231 to 232 °C, Melting point also reported as 238 to 239 °C., 231.5 °C | |

| Record name | Benzthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzthiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzthiazide's Mechanism of Action on Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzthiazide is a thiazide diuretic that exerts its primary pharmacological effect on the renal tubules to increase the excretion of sodium and water, leading to its utility in treating hypertension and edema. This document provides a detailed examination of its core mechanism of action at a molecular and cellular level. The principal target of this compound is the Na⁺-Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. By inhibiting NCC, this compound disrupts the reabsorption of approximately 5% of filtered sodium, leading to natriuresis and diuresis. This guide synthesizes current knowledge on the drug-transporter interaction, the physiological and electrolyte consequences of NCC inhibition, and the signaling pathways that regulate the transporter's activity. Furthermore, it presents quantitative data on the effects of thiazide diuretics and details key experimental protocols used to investigate their mechanism of action.

Core Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter (NCC)

The definitive molecular target of this compound and all thiazide diuretics is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na⁺-Cl⁻ cotransporter or NCC.[1][2] This electroneutral cotransporter is exclusively expressed in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[3]

Molecular Interaction: this compound acts as a specific inhibitor of NCC.[1] It binds to an orthosteric site on the transporter, which overlaps with the chloride (Cl⁻) binding site.[4][5] This binding physically obstructs the ion translocation pathway, preventing the conformational changes necessary for the transport of Na⁺ and Cl⁻ from the tubular fluid into the DCT epithelial cell.[4] This inhibition is direct and does not depend on carbonic anhydrase inhibition, though some thiazides possess weak carbonic anhydrase inhibiting properties.[2] By blocking this crucial step in sodium reabsorption, this compound effectively increases the concentration of NaCl in the tubular lumen, leading to an osmotic retention of water and subsequent diuresis.[2]

dot

Caption: Cellular mechanism of this compound in the Distal Convoluted Tubule (DCT).

Signaling Pathways Modulating NCC Activity

The activity of the Na⁺-Cl⁻ cotransporter is not static; it is dynamically regulated by phosphorylation and dephosphorylation events. The primary regulatory cascade involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK).

WNK-SPAK Pathway: Low intracellular Cl⁻ concentration activates WNK kinases (specifically WNK1 and WNK4), which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates key serine and threonine residues on the N-terminal domain of NCC.[6] This phosphorylation is essential for the trafficking of NCC to the apical membrane and for its transport activity.[6][7] this compound's inhibition of NCC is independent of this pathway, as it directly blocks the already active transporter. However, understanding this regulatory pathway is crucial for drug development, as modulators of WNKs or SPAK could offer alternative strategies for influencing renal sodium handling.

dot

Caption: The WNK-SPAK signaling cascade that leads to the activation of the NCC transporter.

Physiological Consequences and Electrolyte Disturbances

The inhibition of NCC by this compound initiates a cascade of physiological changes, including the desired therapeutic effects and potential adverse electrolyte imbalances.

-

Natriuresis and Diuresis: By preventing NaCl reabsorption, this compound increases the urinary excretion of sodium and chloride. Water follows osmotically, increasing urine volume (diuresis). This reduction in extracellular fluid volume contributes to the lowering of blood pressure.[2]

-

Hypokalemia: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The resulting electrogenic reabsorption of Na⁺ creates a negative electrical potential in the lumen, which drives the secretion of potassium (K⁺) through the renal outer medullary potassium channel (ROMK), leading to potassium loss and potential hypokalemia.[8]

-

Metabolic Alkalosis: Increased sodium delivery to the collecting duct also stimulates proton (H⁺) secretion, which can lead to metabolic alkalosis.[2]

-

Hypercalcemia: this compound paradoxically decreases urinary calcium (Ca²⁺) excretion. The inhibition of apical Na⁺ entry lowers intracellular Na⁺ in the DCT cell. This enhances the driving force for the basolateral Na⁺/Ca²⁺ exchanger (NCX), which pumps Ca²⁺ out of the cell into the blood in exchange for Na⁺. The resulting lower intracellular Ca²⁺ concentration facilitates passive Ca²⁺ entry from the tubular fluid via the apical TRPV5 channel, leading to a net increase in calcium reabsorption.[2]

-

Hyperuricemia: Thiazides can increase serum uric acid levels by competing for the same organic acid transporters (OATs) in the proximal tubule that are responsible for uric acid secretion, thus reducing its excretion.[9]

Quantitative Data on Thiazide Diuretic Effects

While extensive quantitative data specifically for this compound is limited in recent literature, data from other thiazide and thiazide-like diuretics provide a strong basis for understanding its expected effects.

Table 1: Typical Adult Dosage of this compound

| Indication | Dosage |

|---|---|

| Hypertension | 25 to 50 mg orally twice a day |

| Edema | Initial: 25 to 100 mg orally twice a dayMaintenance: 50 to 150 mg/day orally |

Data sourced from Drugs.com.[10]

Table 2: Electrolyte and Metabolic Changes Associated with Thiazide Diuretic Therapy

| Parameter | Change | Magnitude / Frequency | Reference |

|---|---|---|---|

| Serum Potassium | Decrease | Mild hypokalemia (decrease of 0.5 mEq/L) occurs in up to 50% of patients. | [9] |

| In a primary care study, 8.5% of patients developed hypokalemia. | [11] | ||

| Serum Sodium | Decrease | In a primary care study, 13.7% of patients developed hyponatremia. | [11] |

| Serum Calcium | Increase | Hypercalcemia is a known, relatively common side effect. | [9] |

| Serum Uric Acid | Increase | Hyperuricemia is a common metabolic side effect. | [9] |

| Serum Magnesium | Decrease | Hypomagnesemia may occur, but is often clinically insignificant. | [9] |

Note: These are general findings for the thiazide class of diuretics and are dose-dependent.

Key Experimental Protocols

Investigating the mechanism of action of this compound involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro NCC Activity Assay (²²Na⁺ Uptake)

This assay directly measures the function of the NCC transporter in a controlled cellular environment.

Objective: To quantify thiazide-sensitive Na⁺ influx via the NCC in cultured mammalian cells.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human NCC (hNCC) are cultured to confluency on permeable supports or plastic dishes.[12]

-

Pre-incubation: Cells are washed with a pre-heated (37°C) serum-free medium. They are then incubated for 20 minutes at 37°C in a chloride-free buffer (e.g., 130 mM Na-gluconate, 5 mM HEPES, pH 7.4) containing inhibitors for other major sodium transporters: 1 mM Ouabain (to block Na⁺/K⁺-ATPase), 1 mM amiloride (to block Na⁺/H⁺ exchange), and 0.1 mM bumetanide (to block NKCC).[12]

-

Inhibitor Addition: For test samples, various concentrations of this compound (or another thiazide) are added to the pre-incubation buffer. Control samples receive vehicle only.

-

Uptake Initiation: The pre-incubation buffer is aspirated and replaced with a heated uptake buffer containing ²²Na⁺ (e.g., 1 μCi/ml) and the respective inhibitors and this compound concentrations. The uptake is allowed to proceed for a linear time period (e.g., 20-40 minutes).[12]

-

Uptake Termination: The reaction is stopped by rapidly washing the cells multiple times with an ice-cold, non-radioactive wash buffer to remove extracellular ²²Na⁺.[12]

-

Cell Lysis and Counting: Cells are lysed (e.g., with 0.1% SDS). The radioactivity of the lysate, corresponding to intracellular ²²Na⁺, is measured using a scintillation counter.[12]

-

Data Analysis: Thiazide-sensitive uptake is calculated as the difference between the uptake in vehicle-treated cells and cells treated with a maximally effective concentration of the thiazide. IC₅₀ values can be determined by fitting the dose-response data to a nonlinear regression curve.[4]

dot

Caption: A generalized workflow for determining NCC activity using a radioactive sodium uptake assay.

Western Blot Analysis of NCC Phosphorylation

This method is used to assess the activation state of the NCC by measuring its level of phosphorylation.

Objective: To quantify the abundance of total NCC and phosphorylated NCC (pNCC) in kidney tissue.

Methodology:

-

Tissue Harvesting: Following an in vivo experiment (e.g., dietary salt manipulation in rodents), kidneys are rapidly harvested, snap-frozen in liquid nitrogen, and stored at -80°C to preserve protein phosphorylation states.[7]

-

Tissue Homogenization: The frozen kidney (or cortex) is homogenized in an ice-cold buffer containing sucrose, triethanolamine, and a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7]

-

Membrane Fraction Preparation: The homogenate is subjected to differential centrifugation. A low-speed spin removes nuclei and cell debris. The resulting supernatant is then centrifuged at high speed (e.g., 16,000 g for 30 min) to pellet the membrane fraction, which is enriched with NCC.[7]

-

Protein Quantification: The protein concentration of the membrane fraction is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal protein loading for all samples.[13]

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are denatured, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for total NCC or a specific phosphorylated form of NCC (e.g., anti-pT58-NCC).[6][7]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands is quantified using densitometry software. The level of pNCC is typically normalized to the level of total NCC or a loading control protein (e.g., actin).[14][15]

In Vivo Renal Clearance Studies in Rodents

This in vivo technique assesses the overall effect of a diuretic on kidney function, including urine flow and electrolyte excretion.

Objective: To measure the effect of this compound on glomerular filtration rate (GFR), urine output, and the excretion of Na⁺, K⁺, and Cl⁻ in an animal model.

Methodology:

-

Animal Preparation: A rat is anesthetized, and catheters are placed in the jugular vein (for infusions), carotid artery (for blood sampling), and bladder (for urine collection).[16]

-

Priming and Infusion: The animal is infused with a solution containing a marker for GFR (e.g., inulin) in saline to maintain hydration and establish a steady state.[16]

-

Baseline Collection: After an equilibration period, baseline urine and blood samples are collected over timed intervals (e.g., 20-30 minutes) to determine baseline GFR and electrolyte excretion rates.

-

Drug Administration: this compound is administered intravenously or intraperitoneally. A control group receives the vehicle.[17][18]

-

Experimental Collection: Timed urine and blood collections are continued for several hours post-administration to monitor the effects of the drug.[3]

-

Sample Analysis:

-

Urine volume is measured gravimetrically.

-

Inulin concentrations in plasma and urine are measured to calculate GFR.

-

Na⁺ and K⁺ concentrations are measured by flame photometry.

-

Cl⁻ concentration is measured by coulometric titration.

-

-

Data Calculation: Key parameters are calculated, including urine flow rate (V), GFR, urinary excretion rate of each electrolyte (UₓV), and the fractional excretion of each electrolyte (FEₓ = UₓV / (Pₓ * GFR)).

Conclusion and Future Directions

The primary mechanism of action of this compound on the renal tubules is the specific, direct inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule. This action effectively reduces sodium reabsorption, leading to therapeutic diuresis and natriuresis. The downstream consequences of this inhibition on potassium, calcium, and uric acid handling account for the main side effects associated with the drug class. While the core mechanism is well-understood, future research, leveraging structural biology and advanced cellular assays, will further elucidate the precise molecular interactions between different thiazide diuretics and NCC. This could pave the way for the structure-based design of novel diuretics with improved efficacy and a more favorable side-effect profile, potentially by targeting the regulatory WNK-SPAK pathway or by developing compounds with different binding kinetics to the NCC transporter.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 10. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 11. Thiazide diuretic prescription and electrolyte abnormalities in primary care - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Renal clearance procedure for the rat: effect of dopamine and standard saluretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptsimlab.com [rjptsimlab.com]

Benzthiazide as a Carbonic Anhydrase IX Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression, metastasis, and resistance to therapy. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby facilitating cancer cell survival and proliferation. These characteristics make CA IX an attractive target for anticancer drug development. Benzthiazide, a thiazide diuretic, has been identified as a potent inhibitor of carbonic anhydrases, including the tumor-associated isoform CA IX. This technical guide provides a comprehensive overview of this compound as a CA IX inhibitor, detailing its inhibitory activity, the broader context of CA IX signaling in cancer, relevant experimental protocols for its study, and a proposed workflow for its evaluation as a potential anticancer agent.

Introduction to Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike other carbonic anhydrase isoforms, CA IX has a unique expression pattern, being almost exclusively found in tumor tissues and showing very limited expression in normal tissues.[2] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under low oxygen conditions.[3]

The catalytic activity of CA IX at the cell surface leads to the acidification of the tumor microenvironment.[4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.[5] Internally, the bicarbonate produced is transported into the cancer cells, where it helps to maintain a slightly alkaline intracellular pH, which is favorable for cell proliferation and survival.[4] Given its pivotal role in tumor biology and its restricted expression in normal tissues, CA IX has emerged as a promising therapeutic target.

This compound as a Carbonic Anhydrase IX Inhibitor

This compound is a member of the thiazide class of diuretics, traditionally used in the management of hypertension and edema.[6] It is a sulfonamide-containing molecule, a chemical class known to be effective inhibitors of carbonic anhydrases.

Inhibitory Activity of this compound

This compound has been demonstrated to be a potent inhibitor of several human carbonic anhydrase isoforms. Quantitative data on its inhibitory activity are summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) |

| CA IX | 8.0 nM |

| CA I | 10 nM |

| CA II | 8.8 nM |

| Data sourced from MedchemExpress and Universal Biologicals. |

These low nanomolar Kᵢ values indicate that this compound is a highly potent inhibitor of CA IX, as well as the ubiquitous cytosolic isoforms CA I and CA II.

Signaling Pathways Associated with Carbonic Anhydrase IX

The role of CA IX in cancer extends beyond pH regulation and involves complex interactions with various signaling pathways that are critical for tumor growth and survival. While direct studies on the effect of this compound on these pathways are limited, understanding the signaling landscape of CA IX provides a framework for investigating the downstream consequences of its inhibition.

Upstream Regulation of CA IX Expression

The expression of the CA9 gene is primarily driven by hypoxia through the activation of the HIF-1α transcription factor. In addition to hypoxia, other signaling pathways can influence CA IX expression, including:

-

PI3K/AKT Pathway: Activation of the PI3K/AKT pathway can promote the stability and transcriptional activity of HIF-1α, leading to increased CA IX expression.[7]

-

NF-κB and STAT3 Pathways: There is evidence of crosstalk between HIF-1α, NF-κB, and STAT3 signaling, which can collaboratively regulate the expression of hypoxia-inducible genes, including CA9.[8]

Downstream Effects of CA IX Activity

The enzymatic activity of CA IX, leading to extracellular acidosis and intracellular alkalization, can influence downstream signaling pathways that promote cancer cell aggressiveness.

-

PI3K/AKT Pathway: There is evidence that CA IX can influence signal transduction through the EGFR/PI3K pathway, enhancing its activity and thereby regulating the expression of proteins related to tumor cell growth and survival. While a study on a novel benzothiazole derivative, PB11, showed suppression of the PI3K/AKT pathway, a direct link to this compound has yet to be established.[1]

References

- 1. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]

- 4. Effects of Histone Deacetylase Inhibitors on HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pioglitazone inhibits HIF-1α-dependent angiogenesis in rats by paracrine and direct effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Thiazide Diuretics: A Technical Guide to the Structure-Activity Relationship of Benzthiazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of benzthiazide, a quintessential thiazide diuretic. This document provides a comprehensive overview of the key structural motifs governing its diuretic and antihypertensive properties, detailed experimental protocols for its evaluation, and visual representations of associated pathways and workflows.

Introduction: The Enduring Legacy of Thiazide Diuretics

This compound belongs to the thiazide class of diuretics, which have been a mainstay in the management of hypertension and edema for decades.[1][2] Their primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2][3] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel diuretic agents with improved efficacy and safety profiles.

Core Structure-Activity Relationships of this compound

Key Structural Requirements for Diuretic Activity:

-

Position 2 (N-H Acidity): The hydrogen atom at the 2-N position is the most acidic proton in the molecule due to the electron-withdrawing effect of the adjacent sulfone group. This acidity is crucial for the molecule's interaction with its target. Alkyl substitution at this position can decrease polarity and potentially increase the duration of action.

-

Position 3 (Lipophilicity and Potency): Substitution at the 3-position with a lipophilic group, such as the benzylthiomethyl group in this compound, significantly enhances diuretic potency and can prolong the duration of action.[2] Modifications at this position with haloalkyl, aralkyl, or thioether moieties have been shown to increase lipid solubility, leading to compounds with longer-lasting effects.

-

3,4-Double Bond (Potency Enhancement): Saturation of the double bond between positions 3 and 4 to yield a 3,4-dihydro derivative (a hydrothiazide) results in a tenfold increase in diuretic activity compared to the unsaturated analog.

-

Position 6 (Electron-Withdrawing Group): The presence of an electron-withdrawing group at the 6-position is essential for diuretic activity. Chloro or trifluoromethyl substituents at this position confer high activity, with the trifluoromethyl group often leading to greater lipid solubility and a longer duration of action. Conversely, electron-donating groups at this position markedly reduce or abolish diuretic activity.

-

Position 7 (The Essential Sulfonamide): An unsubstituted sulfonamide group at the 7-position is indispensable for diuretic activity. Its removal or replacement leads to inactive compounds. This group also contributes to the overall acidity of the molecule.

The following diagram illustrates the key SAR principles for the this compound scaffold.

Caption: Key structure-activity relationships of the this compound core.

Mechanism of Action: Targeting the Na+/Cl- Cotransporter

This compound exerts its diuretic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- symporter, located on the apical membrane of the distal convoluted tubule cells in the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in diuresis. The antihypertensive effect of thiazides is initially due to this reduction in plasma volume, but long-term effects may involve vasodilation.[1][2]

The following diagram depicts the signaling pathway of this compound's action.

References

The Discovery and Synthesis of Benzthiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Benzthiazide. It is designed to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound (chemical name: 3-((benzylthio)methyl)-6-chloro-7-sulfamoyl-2H-benzo-1,2,4-thiadiazine 1,1-dioxide) is a thiazide diuretic that was developed for the treatment of hypertension and edema. Like other drugs in its class, it promotes the excretion of water and electrolytes from the body, thereby reducing blood volume and alleviating fluid retention.[1][2] The initial research and development of this compound were conducted by scientists at Pfizer, with its preparation first reported in 1959 by J. M. McManus and colleagues.[1][3] Subsequent patents filed by W. M. McLamore and G. D. Laubach further detailed its synthesis and properties.[1] Pharmacological studies published in 1960 by S. Y. P'an et al. established its diuretic and antihypertensive efficacy.[1][4]

Physicochemical and Pharmacokinetic Properties

This compound is a white crystalline solid with a bitter taste.[1][5] It is stable in both light and air. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S₃ | [1] |

| Molecular Weight | 431.94 g/mol | [1] |

| Melting Point | 231-232 °C | [1] |

| Water Solubility | 8.91 mg/L | |

| logP | 1.73 | |

| pKa | 6.0 |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Bioavailability | 60-70% | |

| Protein Binding | 30% | |

| Onset of Action | Within 2 hours | [3] |

| Peak Effect | Approx. 4 hours | [3] |

| Duration of Action | 6-12 hours | [3] |

| Elimination Half-life | 5-15 hours | |

| Excretion | Primarily renal | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of a disulfonamide precursor. A well-established method involves the reaction of 4-amino-6-chloro-m-benzenedisulfonamide with an appropriate reagent to form the benzothiadiazine ring, followed by substitution at the 3-position.

General Synthesis Workflow

The logical flow for the synthesis of this compound from its primary precursors is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on methods described in the chemical literature and associated patents.[3]

Step 1: Synthesis of 2,3'-Dichloro-4',6'-disulfamoylacetanilide

-

Reaction Setup: In a suitable reaction vessel, suspend 4-amino-6-chloro-m-benzenedisulfonamide in an appropriate solvent.

-

Acylation: Add chloroacetic anhydride to the suspension. The reaction mixture is typically stirred at a controlled temperature to facilitate the acylation of the amino group.

-

Work-up: After the reaction is complete (monitored by a suitable method like TLC), the intermediate product, 2,3'-dichloro-4',6'-disulfamoylacetanilide, is isolated. This may involve filtration and washing with appropriate solvents to remove unreacted starting materials and byproducts.

Step 2: Cyclization and Substitution to form this compound

-

Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent.

-

Condensation and Cyclization: Add benzyl mercaptan to the solution. The condensation and subsequent cyclization are initiated by the addition of a base, such as sodium hydroxide. This step forms the 1,2,4-benzothiadiazine ring and incorporates the benzylthiomethyl group at the 3-position.

-

Purification: The final product, this compound, is isolated from the reaction mixture. Purification is typically achieved by recrystallization from a solvent such as acetone to yield a crystalline solid.[1]

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects through multiple mechanisms, primarily centered on the kidneys and vascular smooth muscle.

Diuretic Effect in the Kidney

The primary mechanism of action of this compound is the inhibition of the sodium-chloride (Na⁺/Cl⁻) cotransporter located in the distal convoluted tubule of the nephron.[1]

Caption: Diuretic signaling pathway of this compound.

By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted in the urine.[1] This diuretic effect reduces the overall fluid volume in the body, contributing to a decrease in blood pressure.[1] An indirect consequence is an increase in potassium excretion via the sodium-potassium exchange mechanism in the collecting ducts.[4]

Antihypertensive Effect

The antihypertensive effect of this compound is not solely due to its diuretic activity. Thiazides also induce vasodilation, which is thought to be mediated by two potential pathways:

-

Activation of Calcium-Activated Potassium Channels (KCa): Thiazides can activate large-conductance KCa channels in vascular smooth muscle cells.[4] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium, and results in muscle relaxation and vasodilation.

-

Inhibition of Carbonic Anhydrase: this compound may also inhibit carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects.[4]

Structure-Activity Relationship (SAR)

The diuretic activity of this compound and other thiazides is closely linked to specific structural features.

Caption: Structure-Activity Relationship for Thiazide Diuretics.

Key SAR points for thiazide diuretics include:

-

C7-Sulfonamide Group: This group is essential for the diuretic activity. Its removal or replacement significantly reduces efficacy.

-

C6 Position: An electron-withdrawing group, such as a chloro (-Cl) or trifluoromethyl (-CF₃) group, at this position is crucial for high diuretic potency. Electron-donating groups reduce activity.

-

C3 Position: Substitution with a lipophilic group, like the benzylthiomethyl group in this compound, increases potency and can prolong the duration of action due to increased lipid solubility.

-

N2 Position: Alkyl substitution at the 2-nitrogen can also increase the duration of action.

-

3-4 Double Bond: Saturation of the double bond between positions 3 and 4 to create a dihydro-derivative can increase diuretic activity by approximately tenfold.

Toxicity Data

Toxicological studies were performed on mice and rats to determine the acute toxicity of this compound.

Table 3: Acute Toxicity of this compound (LD₅₀)

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | >5000 | [1] |

| Mouse | Intravenous (i.v.) | 410 | [1] |

| Rat | Oral | >10000 | [1] |

| Rat | Intravenous (i.v.) | 422 | [1] |

Symptoms of overdose in humans may include nausea, vomiting, fatigue, and drowsiness.

Conclusion

This compound is a well-characterized thiazide diuretic with a clear mechanism of action and a defined synthetic pathway. Its discovery was a significant contribution to the management of hypertension and edema. This guide has provided a detailed overview of its chemical synthesis, pharmacological properties, and the structural features that govern its activity. The compiled data and experimental outlines serve as a valuable technical resource for professionals engaged in pharmaceutical research and development.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacological activities of this compound (3-benzylthiometyl-6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1, 1-dioxide), a nonmercurial diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20060094884A1 - Benzothiazepine and benzothiepine derivatives - Google Patents [patents.google.com]

- 5. The pharmacology of trichlormethiazide, a benzothiadiazine diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzthiazide's Role in Ion Transport and Fluid Balance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzthiazide, a member of the thiazide diuretic class of drugs, plays a significant role in the management of hypertension and edema.[1] Its primary mechanism of action involves the modulation of ion transport in the renal distal convoluted tubule, leading to alterations in fluid and electrolyte balance. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on ion transport and fluid balance, detailed experimental protocols for its study, and visual representations of the key pathways involved. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related and more extensively studied thiazide diuretics, such as hydrochlorothiazide, to provide a thorough understanding of its pharmacological profile.

Introduction

This compound is a sulfonamide-derived benzothiadiazine diuretic.[2] Its therapeutic effects are primarily attributed to its ability to increase the excretion of sodium and water from the body, thereby reducing extracellular fluid volume and lowering blood pressure.[1] Understanding the intricate details of its interaction with renal ion transporters is crucial for optimizing its therapeutic use and for the development of novel diuretic and antihypertensive agents.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The primary molecular target of this compound is the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[1]

By binding to and inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion).[1] Thiazide diuretics typically inhibit the reabsorption of 3% to 5% of the filtered sodium load.[3]

References

Benzothiazole Derivatives: A Promising Frontier in Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the diuretic benzthiazide has been investigated for its role as a carbonic anhydrase inhibitor, its direct application and detailed mechanistic understanding in oncology remain limited. However, the broader class of compounds to which it belongs, benzothiazole derivatives, has emerged as a significant area of interest in cancer research. These compounds have demonstrated a diverse range of anti-tumor activities, targeting various hallmarks of cancer. This technical guide provides a comprehensive overview of the current understanding of benzothiazole derivatives' potential applications in cancer biology, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental insights.

Core Mechanisms of Action

Benzothiazole derivatives exert their anti-cancer effects through multiple mechanisms, primarily revolving around the inhibition of key enzymes, induction of apoptosis through modulation of critical signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.

Carbonic Anhydrase Inhibition

A crucial mechanism of action for many benzothiazole derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is a key enzyme involved in maintaining the pH balance in hypoxic tumor microenvironments, contributing to tumor cell survival, proliferation, and metastasis.[1] By inhibiting CA IX, benzothiazole derivatives can disrupt pH regulation in tumors, leading to an anti-proliferative effect.[2]

This compound itself has been identified as an inhibitor of carbonic anhydrase 9 (CA9), with a Ki (inhibition constant) of 8.0 nM.[3][4] It also shows inhibitory activity against CA I and CA II with Ki values of 10 nM and 8.8 nM, respectively.[3] The inhibition of these tumor-associated CA isoforms by benzothiazole derivatives is a promising strategy for developing agents effective against hypoxic tumors.[2][1]

Induction of Apoptosis via Signaling Pathway Modulation

Several studies have highlighted the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells by modulating key signaling pathways.

-

PI3K/AKT Pathway: A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cell lines by suppressing the PI3K/AKT signaling pathway.[5][6][7] Treatment with PB11 led to the downregulation of PI3K and AKT, and the upregulation of caspase-3 and cytochrome-c, key players in the apoptotic cascade.[5][7]

-

Mitochondrial Intrinsic Pathway: Another novel benzothiazole derivative, BTD, has demonstrated the ability to induce apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway.[8][9] This involves an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential.[8]

-

EGFR and Downstream Pathways: In breast cancer cell lines (MCF-7 and MDA-MB-231), 2-substituted benzothiazoles have been shown to promote apoptosis by downregulating EGFR (Epidermal Growth Factor Receptor) activity.[10] This, in turn, modulates key downstream signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10]

Other Anti-Cancer Mechanisms

Beyond CA inhibition and apoptosis induction, benzothiazole derivatives have been reported to exhibit other anti-cancer properties:

-

Tubulin Polymerization Inhibition: Some benzothiazole-based compounds act as antimitotic agents by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and subsequently inducing apoptosis.[11][12]

-

DNA Intercalation: Certain naphthalimide-benzothiazole derivatives have shown cytotoxic effects against cancer cell lines by intercalating with DNA.[1][13]

Quantitative Data on Anti-Cancer Activity

The following tables summarize the quantitative data from various studies on the efficacy of different benzothiazole derivatives against a range of cancer cell lines.

Table 1: Inhibitory Constants (Ki) of this compound against Carbonic Anhydrase Isoforms

| Compound | Target | Ki (nM) |

| This compound | CA9 | 8.0 |

| This compound | CA2 | 8.8 |

| This compound | CA1 | 10 |

Data sourced from MedchemExpress.[3]

Table 2: IC50 Values of Various Benzothiazole Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 | Reference |

| PB11 | U87 (Glioblastoma) | < 50 nM | [5][7] |

| PB11 | HeLa (Cervix Cancer) | < 50 nM | [5][7] |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 1.2 nM | [1][13] |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon Adenocarcinoma) | 4.3 nM | [1][13] |

| Substituted bromopyridine acetamide benzothiazole | A549 (Lung Carcinoma) | 44 nM | [1][13] |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Hepatocellular Carcinoma) | 48 nM | [1][13] |

| Naphthalimide derivative 66 | HT-29 (Colon Adenocarcinoma) | 3.72 ± 0.3 µM | [1][13] |

| Naphthalimide derivative 66 | A549 (Lung Carcinoma) | 4.074 ± 0.3 µM | [1][13] |

| Naphthalimide derivative 66 | MCF-7 (Breast Cancer) | 7.91 ± 0.4 µM | [1][13] |

| Naphthalimide derivative 67 | HT-29 (Colon Adenocarcinoma) | 3.47 ± 0.2 µM | [1][13] |

| Naphthalimide derivative 67 | A549 (Lung Carcinoma) | 3.89 ± 0.3 µM | [1][13] |

| Naphthalimide derivative 67 | MCF-7 (Breast Cancer) | 5.08 ± 0.3 µM | [1][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the anti-cancer effects of benzothiazole derivatives.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity and, by extension, cell viability.

-

Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Protocol: Cells treated with the benzothiazole derivative are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

-

-

Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

-

Protocol: Following treatment with the benzothiazole derivative, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Caspase-3, Cytochrome-c, PI3K, AKT, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme Inhibition Assays

-

Carbonic Anhydrase Inhibition Assay: A stopped-flow CO2 hydrase assay is employed to determine the inhibitory activity of compounds against various CA isoforms.

-

Protocol: The assay measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by plotting the enzyme activity as a function of the inhibitor concentration. The assay is typically performed at a controlled temperature and pH, and the change in absorbance over time is monitored spectrophotometrically.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by benzothiazole derivatives and a typical experimental workflow for their evaluation.

Caption: PI3K/AKT signaling pathway inhibition by benzothiazole derivatives leading to apoptosis.

Caption: Downregulation of EGFR and associated signaling pathways by 2-substituted benzothiazoles.

Caption: A generalized experimental workflow for evaluating the anti-cancer potential of benzothiazole derivatives.

Conclusion and Future Directions

Benzothiazole derivatives represent a versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple facets of cancer biology, including enzymatic activity crucial for tumor survival and key signaling pathways that drive proliferation and inhibit apoptosis, underscores their therapeutic potential. While the direct role of this compound in oncology requires further investigation, the extensive research on the broader benzothiazole class provides a strong foundation for future drug discovery and development efforts.

Future research should focus on:

-

Synthesizing and screening novel benzothiazole derivatives to identify compounds with enhanced potency and selectivity.

-

Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

Evaluating the efficacy of promising candidates in preclinical in vivo models to assess their anti-tumor activity and safety profiles.

-

Exploring the potential for combination therapies, where benzothiazole derivatives could be used in conjunction with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this chemical class holds significant promise for the development of the next generation of targeted cancer therapies.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation… [ouci.dntb.gov.ua]

- 13. flore.unifi.it [flore.unifi.it]

No Direct Early-Stage Research Found Linking Benzthiazide to Hypoxia-Induced Factors

A comprehensive review of available scientific literature reveals a lack of specific early-stage research directly investigating the interaction between the diuretic drug Benzthiazide and hypoxia-induced factors (HIFs). While extensive research exists independently for both this compound and the HIF signaling pathway, no significant studies were identified that explore a direct mechanistic link, inhibitory or otherwise, between this compound and the regulation of HIF-1α or other HIF isoforms.

This compound is a well-established thiazide diuretic, primarily used in the management of hypertension and edema.[1][2] Its mechanism of action is centered on the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2] The existing body of research on this compound focuses on its renal and cardiovascular effects.

Conversely, the field of hypoxia-inducible factors is an active area of research, particularly in the context of cancer biology and ischemic diseases. HIFs are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The regulation of HIF-1α, the oxygen-labile subunit, is tightly controlled, primarily through prolyl hydroxylase (PHD) enzymes and the von Hippel-Lindau (VHL) tumor suppressor protein, which targets HIF-1α for proteasomal degradation in the presence of oxygen.[3][4]

While this compound belongs to the sulfonamide class of compounds, and some sulfonamide derivatives have been investigated as potential inhibitors of the HIF pathway, there is no specific data available for this compound itself in this context.[1][5][6] Similarly, although some benzothiadiazine derivatives have been explored for their anticancer activities, these studies do not establish a direct link to the HIF signaling pathway for this compound.[7]

The concept of drug repurposing has led to investigations of various approved drugs for new therapeutic indications, including cancer.[8][9] Some studies have explored the broader class of thiazide diuretics in relation to cancer outcomes, but these do not delve into the specific molecular mechanisms involving HIFs.[10]

References

- 1. Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of drugs targeting hypoxia-inducible factor against tumor cells with VHL mutation: Story of 127 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamides as a new scaffold for hypoxia inducible factor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repurposing FDA approved drugs as radiosensitizers for treating hypoxic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing hydrochlorothiazide (HCTZ) for colorectal cancer: a retrospective and single center study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Benzthiazide's Diuretic Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro diuretic activity of Benzthiazide. The primary mechanism of action for this compound, a thiazide diuretic, is the inhibition of the Sodium-Chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3][4] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in diuresis.[1][2][3]

Key In Vitro Assays for this compound Activity

Several in vitro models can be employed to investigate the diuretic properties of this compound by targeting its mechanism of action. The most relevant assays include:

-

NCC Inhibition Assays in Heterologous Expression Systems:

-

Renal Epithelial Cell Models:

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for this compound.

Table 1: NCC Inhibition by this compound

| Assay Type | Cell Line/System | Parameter | This compound Value | Reference Compound (e.g., Hydrochlorothiazide) |

| Chloride Influx Assay | HEK293-NCC | IC50 | Data to be determined | ~10-100 µM[5] |

| Electrophysiology | Xenopus oocytes expressing NCC | IC50 | Data to be determined | Variable based on conditions[7] |

| Radioligand Binding | Membranes expressing NCC | Ki | Data to be determined | Variable based on radioligand |

Table 2: this compound Permeability in a Renal Cell Model

| Assay Type | Cell Line | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| MDCK Permeability Assay | MDCK | Apical to Basolateral (A-B) | Data to be determined | Data to be determined |

| Basolateral to Apical (B-A) | Data to be determined |

Signaling Pathway

This compound's target, the NCC transporter, is regulated by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway provides context for the mechanism of action of thiazide diuretics.

Experimental Protocols

Chloride Influx Assay for NCC Inhibition in HEK293 Cells

This assay measures the rate of chloride influx into HEK293 cells stably expressing the Na+/Cl- cotransporter (NCC). The influx is detected by the quenching of a co-expressed chloride-sensitive yellow fluorescent protein (YFP). Inhibition of NCC by this compound will result in a reduced rate of fluorescence quenching.[5]

Materials:

-

HEK293 cell line stably co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.

-

Poly-D-lysine coated, black-walled, clear-bottom 96-well plates.

-

Doxycycline for inducible expression.

-

Activation Buffer: 20 mM HEPES, 45 mM (NMDG)2SO4, 0.5 µM calyculin-A, 100 µM Dicoumarol, pH adjusted to 7.4.

-

Assay Buffer: 20 mM HEPES, 140 mM NaCl, pH adjusted to 7.4.

-

This compound stock solution in DMSO.

-

Fluorescence plate reader.

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed approximately 1.0 x 105 HEK293-NCC/YFP cells per well in a poly-D-lysine coated 96-well plate.

-

Induction: 24-36 hours post-seeding, induce protein expression by adding 1 µg/ml doxycycline to the culture medium.

-

Activation: Prior to the assay, replace the culture medium with 100 µl of Activation Buffer and incubate for 2-3 hours. This step activates the NCC via the endogenous WNK-SPAK pathway.[5]

-

Assay Initiation: Prepare serial dilutions of this compound in Assay Buffer. To start the assay, exchange the Activation Buffer with 100 µl of the this compound-containing Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., hydrochlorothiazide).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the YFP fluorescence quenching over time (e.g., every 15-30 seconds for 5-10 minutes).

-

Data Analysis: Determine the initial rate of fluorescence quenching for each concentration of this compound. Plot the rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Xenopus Oocyte Expression System for NCC Functional Analysis

This system involves injecting cRNA encoding for NCC into Xenopus laevis oocytes. The oocytes will express functional NCC on their plasma membrane, allowing for the characterization of its activity and inhibition by this compound using two-electrode voltage clamp (TEVC) or radiotracer uptake assays.[7][9]

Materials:

-

Mature female Xenopus laevis.

-

NCC cRNA.

-

Collagenase solution.

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6).

-

Microinjection setup.

-

Two-electrode voltage clamp setup or radioactive tracer (e.g., 22Na+) and scintillation counter.

Protocol Workflow:

Detailed Steps:

-

Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus laevis. Isolate oocytes and treat with collagenase to remove the follicular layer.

-

Microinjection: Inject Stage V-VI oocytes with approximately 50 nl of NCC cRNA solution. Inject a control group with water.

-

Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for NCC protein expression.

-

Functional Assay (TEVC):

-

Place an oocyte in the recording chamber and impale it with two electrodes.

-

Clamp the membrane potential and perfuse with ND96 solution.

-

Measure the current induced by the co-transport of Na+ and Cl-.

-

Perfuse with solutions containing different concentrations of this compound and measure the inhibition of the NCC-mediated current.

-

-

Functional Assay (Radiotracer Uptake):

-

Incubate groups of oocytes in uptake buffer containing 22Na+ in the presence of varying concentrations of this compound.

-

After the incubation period, wash the oocytes thoroughly with ice-cold, isotope-free buffer.

-

Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: For TEVC, calculate the percentage of current inhibition at each this compound concentration. For uptake assays, determine the reduction in radiotracer uptake. Generate dose-response curves to determine the IC50.

MDCK Cell Permeability Assay

This assay uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells grown on a semi-permeable support to model the renal epithelial barrier. It is used to determine the rate of transport of this compound across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3][4]

Materials:

-

MDCK cell line.

-

Transwell® inserts (e.g., 24-well format).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS) transport buffer.

-

This compound stock solution.

-

Lucifer yellow (as a monolayer integrity marker).

-

LC-MS/MS system for quantification of this compound.

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed MDCK cells onto the apical side of Transwell® inserts at an appropriate density.

-

Monolayer Formation: Culture the cells for approximately 4 days, or until a confluent monolayer is formed.

-

Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates a tight monolayer.

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed HBSS buffer.

-

For A-B transport, add this compound (at a defined concentration) and Lucifer yellow to the apical chamber. Add fresh HBSS to the basolateral chamber.

-

For B-A transport, add this compound and Lucifer yellow to the basolateral chamber and fresh HBSS to the apical chamber.

-

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 1-2 hours. At the end of the incubation, collect samples from the receiver compartments.

-

Analysis:

-

Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

-

Measure the fluorescence of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

Protocol for Benzthiazide Administration in Rat Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzthiazide is a thiazide diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium, chloride, and water.[1] Beyond its diuretic effects, this compound and other thiazide diuretics also exhibit antihypertensive properties, which may not be solely dependent on their diuretic action.[1] This document provides detailed protocols for the administration of this compound in rat studies, summarizes key quantitative data from relevant literature, and visualizes the primary signaling pathway involved in its mechanism of action. While specific data for this compound in rat models is limited in publicly available literature, data from other thiazide diuretics, such as hydrochlorothiazide (HCTZ) and bendroflumethiazide (BFTZ), are included to provide a comprehensive overview of the expected effects.

Data Presentation

Table 1: Reported Dosages of Thiazide Diuretics in Rat Studies and Observed Effects

| Diuretic | Rat Strain | Dosage | Route of Administration | Key Observed Effects | Reference |

| Hydrochlorothiazide (HCTZ) | Spontaneously Hypertensive Rat (SHR) | 1.5 mg/kg/day | Oral (in drinking water) | Significant reduction in systolic blood pressure (~41 mmHg); no significant change in urine output or electrolyte excretion. | [2] |

| Hydrochlorothiazide (HCTZ) | Wistar-Kyoto (WKY) - Normotensive | 1.5 mg/kg/day | Oral (in drinking water) | No significant change in blood pressure, urine output, or electrolyte excretion. | [2] |

| Bendroflumethiazide (BFTZ) | Spontaneously Hypertensive Rat (SHR) | Not specified (maximal dose) | Not specified | Decreased urinary calcium excretion to levels comparable to normotensive rats. | [3] |

| Bendroflumethiazide (BFTZ) | Wistar-Kyoto (WKY) - Normotensive | Not specified (maximal dose) | Not specified | No significant change in urinary calcium excretion; greater increase in chloride excretion compared to SHR. | [3] |

Table 2: Quantitative Effects of Thiazide Diuretics on Urinary Excretion in Rats

| Diuretic | Rat Strain | Parameter | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | Reference |

| Bendroflumethiazide (BFTZ) | SHR | Urinary Ca2+/Creatinine (μmol/μmol) | 0.525 ± 0.061 | 0.250 ± 0.032 | [3] |

| Bendroflumethiazide (BFTZ) | WKY | Urinary Ca2+/Creatinine (μmol/μmol) | 0.274 ± 0.049 | 0.225 ± 0.032 | [3] |

| Bendroflumethiazide (BFTZ) | SHR | Urinary Na+/Creatinine (μmol/μmol) | 12.6 ± 1.27 | Not Reported | [3] |

| Bendroflumethiazide (BFTZ) | WKY | Urinary Na+/Creatinine (μmol/μmol) | 7.89 ± 0.926 | Not Reported | [3] |